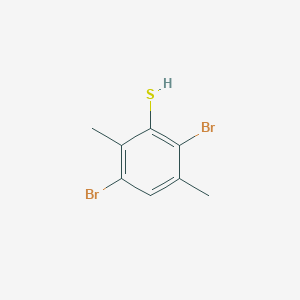![molecular formula C17H19N5O3S B11087571 3-({6-amino-9-[2-(4-methylphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)propanoic acid](/img/structure/B11087571.png)
3-({6-amino-9-[2-(4-methylphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({6-amino-9-[2-(4-methylphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)propanoic acid is a complex organic compound with a unique structure that combines a purine base with a sulfanyl propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({6-amino-9-[2-(4-methylphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the purine base: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.
Attachment of the 4-methylphenoxyethyl group: This step involves nucleophilic substitution reactions, often using alkyl halides and appropriate bases.
Introduction of the sulfanyl group: This can be done through thiolation reactions, using reagents like thiols or disulfides.
Formation of the propanoic acid moiety: This step typically involves carboxylation reactions, using reagents like carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-({6-amino-9-[2-(4-methylphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the sulfanyl group to a thiol.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-({6-amino-9-[2-(4-methylphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-({6-amino-9-[2-(4-methylphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site or allosteric sites of enzymes.
Modulating receptor activity: By acting as an agonist or antagonist.
Interacting with nucleic acids: By intercalating into DNA or RNA, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Acetylacetone: Another compound with a similar keto-enol tautomerism.
Diketene: A reactive intermediate used in the synthesis of various compounds.
Uniqueness
3-({6-amino-9-[2-(4-methylphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)propanoic acid is unique due to its combination of a purine base with a sulfanyl propanoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H19N5O3S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[6-amino-9-[2-(4-methylphenoxy)ethyl]purin-8-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C17H19N5O3S/c1-11-2-4-12(5-3-11)25-8-7-22-16-14(15(18)19-10-20-16)21-17(22)26-9-6-13(23)24/h2-5,10H,6-9H2,1H3,(H,23,24)(H2,18,19,20) |
InChI Key |
SPAGSAAVQRXJAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3N=C2SCCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1,1,3,3,3-hexafluoro-2-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)propanamide](/img/structure/B11087495.png)

![N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B11087505.png)
![6-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11087513.png)
![2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone](/img/structure/B11087517.png)
![11-[2-(benzyloxy)phenyl]-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11087524.png)
![2-[(4-benzylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11087526.png)
![Ethyl 4-({[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11087527.png)
![ethyl 2-{[({5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11087532.png)
![N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11087534.png)
![2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-N-(1-hydroxy-2-methylpropan-2-yl)acetamide](/img/structure/B11087540.png)
![N-[2-(furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide](/img/structure/B11087548.png)
![N-[2-(2-chlorophenoxy)ethyl]-2,4,5-trimethoxybenzamide](/img/structure/B11087561.png)
![1-(4-fluorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11087577.png)
